5-(2-Methoxy-4-nitrophenyl)oxazole 5-(2-Methoxy-4-nitrophenyl)oxazole
Brand Name: Vulcanchem
CAS No.: 198821-78-2
VCID: VC21324947
InChI: InChI=1S/C10H8N2O4/c1-15-9-4-7(12(13)14)2-3-8(9)10-5-11-6-16-10/h2-6H,1H3
SMILES: COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CN=CO2
Molecular Formula: C10H8N2O4
Molecular Weight: 220.18 g/mol

5-(2-Methoxy-4-nitrophenyl)oxazole

CAS No.: 198821-78-2

Cat. No.: VC21324947

Molecular Formula: C10H8N2O4

Molecular Weight: 220.18 g/mol

* For research use only. Not for human or veterinary use.

5-(2-Methoxy-4-nitrophenyl)oxazole - 198821-78-2

Specification

CAS No. 198821-78-2
Molecular Formula C10H8N2O4
Molecular Weight 220.18 g/mol
IUPAC Name 5-(2-methoxy-4-nitrophenyl)-1,3-oxazole
Standard InChI InChI=1S/C10H8N2O4/c1-15-9-4-7(12(13)14)2-3-8(9)10-5-11-6-16-10/h2-6H,1H3
Standard InChI Key AOIXGUQZJVAHKJ-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CN=CO2
Canonical SMILES COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CN=CO2

Introduction

Chemical Structure and Properties

5-(2-Methoxy-4-nitrophenyl)oxazole is identified by the CAS number 198821-78-2 and has the molecular formula C₁₀H₈N₂O₄ . This compound consists of an oxazole ring attached at the 5-position to a phenyl ring that contains methoxy and nitro substituents at the 2- and 4-positions, respectively . The systematic IUPAC name for this compound is 5-(2-methoxy-4-nitrophenyl)-1,3-oxazole, though it may also be referred to as 5-(4-nitro-2-methoxyphenyl)oxazole in some contexts .

The compound has a molecular weight of 220.18 g/mol and possesses several distinctive physical and chemical properties that make it useful for synthetic applications . Its structure can be visualized as a planar heterocyclic system with the nitrophenyl group positioned to allow for further chemical modifications at various sites.

Physical and Chemical Properties

Table 1 below summarizes the key physical and chemical properties of 5-(2-Methoxy-4-nitrophenyl)oxazole:

PropertyValue
Molecular Weight220.18 g/mol
Density1.322 g/cm³
Boiling Point355.214°C at 760 mmHg
Flash Point168.627°C
Exact Mass220.04800
PSA (Polar Surface Area)81.08000
LogP2.78160
Vapor Pressure0 mmHg at 25°C
Index of Refraction1.568
pKa-0.22±0.10 (Predicted)

These properties are crucial for understanding the compound's behavior in various reaction conditions and formulations . The relatively high boiling point and flash point indicate thermal stability, which can be important for certain reaction conditions . The LogP value suggests moderate lipophilicity, which can influence its absorption and distribution characteristics in biological systems .

Synthesis Methods

The development of efficient synthesis methods for 5-(2-Methoxy-4-nitrophenyl)oxazole has been crucial for its application in pharmaceutical research. Multiple approaches have been explored, with palladium-catalyzed methods emerging as particularly effective.

Palladium-Catalyzed Formylation Approach

A significant breakthrough in the synthesis of this compound was achieved through a palladium(0)-catalyzed formylation of an aryl diazonium species . This approach, as described by Herr et al. (2002), involves:

  • Formylation of an aryl diazonium substrate using palladium catalysis

  • Condensation of the resulting aldehyde with tosylmethyl isocyanide (TosMIC) to form the oxazole ring

Alternative Synthesis Approaches

Pharmaceutical Applications

The primary significance of 5-(2-Methoxy-4-nitrophenyl)oxazole lies in its role as a key intermediate in pharmaceutical development, with specific applications in antiviral research.

Role in Hepatitis C Treatment Development

5-(2-Methoxy-4-nitrophenyl)oxazole serves as a critical intermediate for the preparation of the hepatitis C drug candidate VX-497, also known as merimepodib . This application highlights the compound's importance in addressing significant public health challenges. Merimepodib functions as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme that plays a crucial role in viral replication .

The structural features of 5-(2-Methoxy-4-nitrophenyl)oxazole make it particularly suitable for incorporation into more complex bioactive molecules like merimepodib. Its oxazole ring provides a rigid structural element, while the substituted phenyl group offers sites for further functionalization during drug synthesis .

SupplierProduct NumberPurityPackage SizePrice (USD)
American Custom Chemicals CorporationCHM001238795.00%10g$5,699.93
ChemenuCM19112095%5g$777
CrysdotCD1117043095+%5g$823
Alichem198821782Not specified5g$899

This pricing information reflects the specialized nature of the compound and the technical expertise required for its synthesis . The substantial price variation between suppliers suggests that researchers should carefully evaluate options when sourcing this material.

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